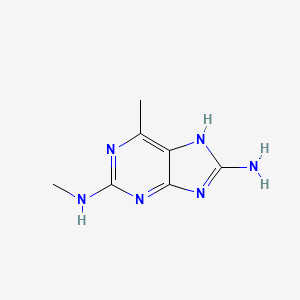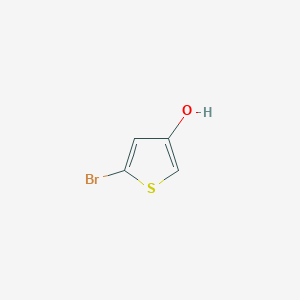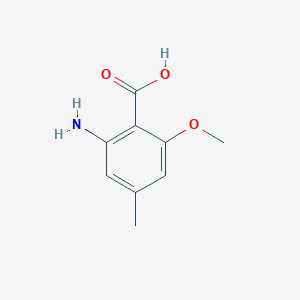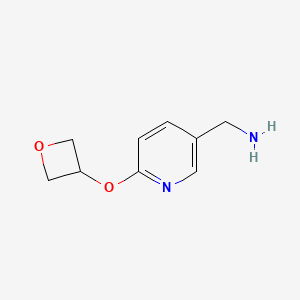
(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C9H12N2O2 It is characterized by the presence of an oxetane ring attached to a pyridine ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Attachment to Pyridine: The oxetane ring is then attached to the pyridine ring through an ether linkage. This step may involve the use of a base to facilitate the reaction.
Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism by which (6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine: can be compared with other similar compounds, such as:
- (6-(Oxetan-3-yloxy)pyridin-2-yl)methanamine
- (6-(Oxetan-3-yloxy)pyridin-4-yl)methanamine
These compounds share similar structural features but differ in the position of the oxetane ring attachment. The unique position of the oxetane ring in This compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
[6-(oxetan-3-yloxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H12N2O2/c10-3-7-1-2-9(11-4-7)13-8-5-12-6-8/h1-2,4,8H,3,5-6,10H2 |
InChI-Schlüssel |
LTEXNEWSNXTVTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=NC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


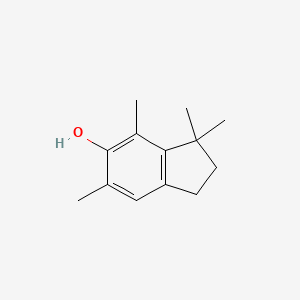

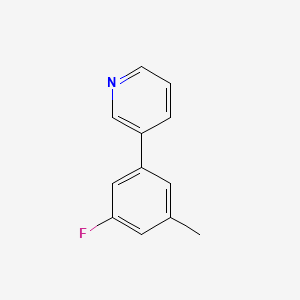
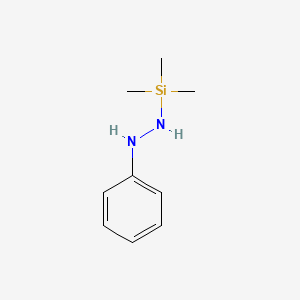
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
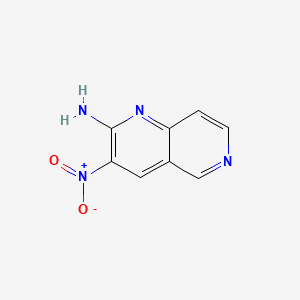
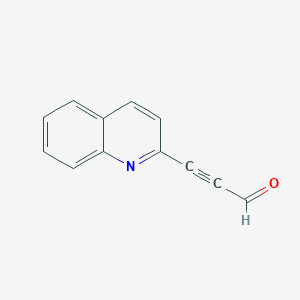
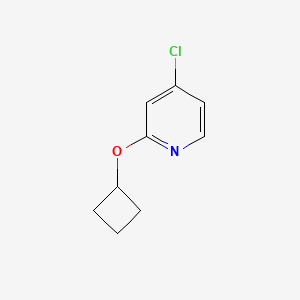
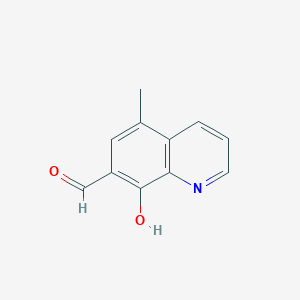
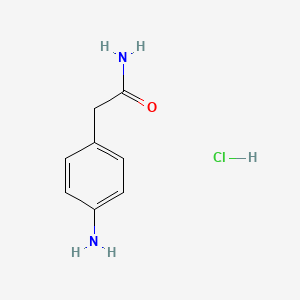
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
